molecular formula C15H20 B14301573 (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene CAS No. 112528-86-6

(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene

Cat. No.: B14301573
CAS No.: 112528-86-6
M. Wt: 200.32 g/mol
InChI Key: AQIPVYXYJXZLDO-UHFFFAOYSA-N
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Description

(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a (3,4,4-trimethylhexa-1,5-dien-1-yl) group, which includes a diene (two double bonds) and three methyl groups. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction engineering techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the diene group to single bonds, forming saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce double bonds.

    Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) in the presence of a catalyst can introduce halogen atoms onto the benzene ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Studying the interactions of aromatic hydrocarbons with biological systems.

    Medicine: Investigating potential pharmacological properties and therapeutic applications.

    Industry: Use as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and diene group can participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Styrene: An aromatic hydrocarbon with a vinyl group attached to the benzene ring.

    Alpha-methylstyrene: Similar to styrene but with an additional methyl group on the alpha carbon.

    Isoprene: A diene with a structure similar to the diene group in (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

112528-86-6

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

3,4,4-trimethylhexa-1,5-dienylbenzene

InChI

InChI=1S/C15H20/c1-5-15(3,4)13(2)11-12-14-9-7-6-8-10-14/h5-13H,1H2,2-4H3

InChI Key

AQIPVYXYJXZLDO-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)C(C)(C)C=C

Origin of Product

United States

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